molecular formula C10H13BrO2 B1281828 2-(4-Bromophenyl)-2-methylpropane-1,3-diol CAS No. 66810-01-3

2-(4-Bromophenyl)-2-methylpropane-1,3-diol

Cat. No.: B1281828
CAS No.: 66810-01-3
M. Wt: 245.11 g/mol
InChI Key: XDJSHHGIWNDIOH-UHFFFAOYSA-N
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Description

Classification and Structural Features within 2-Substituted-1,3-Propanediols

2-(4-Bromophenyl)-2-methylpropane-1,3-diol belongs to the class of organic compounds known as 2-substituted-1,3-propanediols. The fundamental framework of these molecules is a propane (B168953) chain with hydroxyl (-OH) groups attached to the first and third carbon atoms. The defining characteristic of this subclass is the presence of a substituent at the second carbon position, which in this specific case are a 4-bromophenyl group and a methyl group.

The conformation of the 1,3-diol system is a key aspect of its structure. The molecule can adopt various spatial arrangements due to rotation around the C-C single bonds. The relative orientation of the hydroxyl groups and the substituent at the C2 position can influence the molecule's physical and chemical properties, including its ability to form intramolecular hydrogen bonds. The conformational analysis of 1,3-propanediol (B51772) itself has been a subject of study, with research indicating a preference for conformations that minimize steric interactions. nih.gov The introduction of bulky substituents at the C2 position, such as the 4-bromophenyl group, would be expected to further influence the conformational landscape of the molecule.

Interactive Table: Structural Features of 2-Substituted-1,3-Propanediols

Feature Description Relevance to this compound
Backbone Propane-1,3-diol Forms the core structure with hydroxyl groups at C1 and C3.
Substitution At the C2 position Features a 4-bromophenyl and a methyl group.
Hydroxyl Groups Two primary -OH groups Act as key functional groups for further chemical modifications.

| Conformation | Flexible due to C-C bond rotation | The bulky 4-bromophenyl group influences the preferred spatial arrangement. |

Importance of Brominated Aromatic Diols in Advanced Organic Synthesis

The presence of a brominated aromatic ring in this compound is of significant importance from a synthetic perspective. Brominated aromatic compounds, or aryl bromides, are versatile intermediates in a wide array of organic reactions. acs.orgorganic-chemistry.org The bromine atom can be readily substituted or participate in various cross-coupling reactions, making it a valuable functional handle for constructing more complex molecular architectures.

One of the most prominent applications of aryl bromides is in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of complex molecules from simpler precursors. The bromine atom on the phenyl ring of this compound can thus serve as a reactive site for introducing a wide range of substituents, including other aryl groups, alkyl chains, and alkynes.

Furthermore, the bromine atom can be converted into other functional groups. For instance, it can be replaced by a cyano group, an amino group, or a hydroxyl group through nucleophilic aromatic substitution or other transformation methods. This versatility makes brominated aromatic diols valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.

The combination of the diol functionality and the brominated aromatic ring within the same molecule offers unique synthetic possibilities. The hydroxyl groups can be protected while transformations are carried out on the aromatic ring, or they can participate in intramolecular reactions with derivatives of the bromo-substituent. This dual functionality allows for the creation of a diverse range of molecular structures. Bromophenol derivatives, for instance, have been investigated for their potential as anticancer agents, highlighting the importance of this structural motif in medicinal chemistry. nih.gov

Overview of Current Research Trends and Unexplored Areas for the Chemical Compound

Current research involving compounds structurally related to this compound is focused on several key areas. There is a continuous effort to develop new and more efficient synthetic methods for the preparation of functionalized diols and aromatic compounds. Recent advances in catalysis, for example, have provided milder and more selective ways to perform cross-coupling reactions involving aryl bromides. researchgate.net

The application of brominated compounds as intermediates in the synthesis of biologically active molecules remains a major research driver. pyglifesciences.comtethyschemical.commdpi.com The development of novel anticancer, antimicrobial, and antiviral agents often relies on the strategic use of halogenated building blocks. nih.govresearchgate.net Therefore, this compound could be a valuable precursor for the synthesis of new drug candidates.

While the specific research on this compound itself is not extensively documented in publicly available literature, several unexplored areas can be identified based on its structure. A systematic investigation of its reactivity in various cross-coupling reactions could reveal its potential as a versatile building block. The synthesis of polymers incorporating this diol could lead to new materials with interesting properties, such as flame retardancy, due to the presence of bromine.

Furthermore, the biological activity of this compound and its derivatives is an area ripe for exploration. Screening this compound and its synthetic products for various biological activities could lead to the discovery of new therapeutic agents. The conformational properties of this molecule and how they influence its reactivity and biological interactions also present an interesting avenue for computational and experimental studies.

Properties

IUPAC Name

2-(4-bromophenyl)-2-methylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-10(6-12,7-13)8-2-4-9(11)5-3-8/h2-5,12-13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJSHHGIWNDIOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60499037
Record name 2-(4-Bromophenyl)-2-methylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66810-01-3
Record name 2-(4-Bromophenyl)-2-methylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 2 4 Bromophenyl 2 Methylpropane 1,3 Diol and Analogues

Retrosynthetic Analysis of the 2-(4-Bromophenyl)-2-methylpropane-1,3-diol Framework

Retrosynthetic analysis is a technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.comwordpress.com This process involves the imaginary breaking of chemical bonds, known as disconnections, which correspond to the reverse of known chemical reactions. lkouniv.ac.inresearchgate.net

Disconnection Approaches for the 1,3-Diol Moiety

The target molecule, this compound, is characterized by a 1,3-diol functional group arrangement on a neopentyl-like scaffold. The relationship between the two hydroxyl groups is a key feature for retrosynthetic analysis. For compounds with a 1,3-dioxygenated pattern, several disconnection strategies can be considered. scitepress.orgdeanfrancispress.com

A primary disconnection involves cleaving the two C-C bonds between the central quaternary carbon and the two hydroxymethyl groups. This two-group disconnection points to a precursor containing a carboxylic acid or ester functionality, which can be reduced to the diol. Specifically, this approach identifies a substituted malonic ester as a key precursor. The two ester groups in a malonate derivative can be simultaneously reduced to yield the 1,3-diol moiety.

Another approach is a stepwise disconnection. A functional group interconversion (FGI) could transform one of the hydroxyl groups into a better leaving group or a carbonyl group. wordpress.comlkouniv.ac.in For instance, a β-hydroxy ester could be a viable precursor, which itself could be disconnected via an aldol-type reaction. However, for a symmetrically substituted 2,2-disubstituted-1,3-diol, the malonic ester pathway is often more direct and efficient.

Disconnection StrategyPrecursor TypeKey Intermediate SynthonForward Reaction Equivalent
Two-bond C-C disconnection at C2Malonic EsterDiesterReduction (e.g., with LiAlH₄)
One-bond C-C disconnection (after FGI)β-Hydroxy EsterEster Enolate + Aldehyde/KetoneAldol (B89426) Addition followed by Reduction
One-bond C-C disconnection (after FGI)1,3-DiketoneEnolate + Acylating AgentClaisen Condensation followed by Reduction

Strategies for Incorporating the 4-Bromophenyl Substituent

The presence of the 4-bromophenyl group on the central quaternary carbon is another key structural feature. There are several strategic points at which this group can be introduced into the synthetic sequence.

Starting Material Approach : The most straightforward strategy is to begin with a commercially available starting material that already contains the 4-bromophenyl moiety. Examples include 4-bromophenylacetic acid or its esters. These compounds can then be further functionalized at the α-position to build the rest of the carbon skeleton.

Aryl-Alkyl Coupling : An alternative is to form the bond between the phenyl ring and the propanediol (B1597323) backbone during the synthesis. This could be achieved through the reaction of an organometallic reagent derived from a bromobenzene (B47551) derivative (e.g., a Grignard or organolithium reagent) with a suitable electrophilic substrate. However, for this specific target, direct α-arylation of a pre-formed methylmalonate derivative is a more common approach, often utilizing a palladium-catalyzed cross-coupling reaction.

Electrophilic Bromination : A late-stage functionalization strategy could involve the electrophilic bromination of a phenyl-substituted precursor. This approach is generally less favorable as it can lead to issues with regioselectivity, potentially yielding ortho- or meta-brominated isomers in addition to the desired para-substituted product, unless strongly directing groups are present.

For the synthesis of this compound, the starting material approach is the most common and efficient, leveraging readily available 4-bromophenyl derivatives.

Synthesis of Key Intermediates

A logical sequence to this intermediate begins with a simpler 4-bromophenyl precursor. For example, ethyl 2-(4-bromophenyl)acetate can be synthesized from 4-bromophenylacetic acid. This ester can then be deprotonated at the α-carbon with a suitable base (e.g., sodium ethoxide) to form an enolate, which subsequently reacts with a methylating agent like methyl iodide to introduce the methyl group. However, a second alkylation at the same carbon to build the full framework can be challenging.

A more robust method involves the sequential alkylation of diethyl malonate. First, the malonate can be arylated with a suitable 4-bromophenyl halide, followed by methylation. Alternatively, and often more efficiently, one can start with diethyl methylmalonate, deprotonate it, and then introduce the 4-bromophenyl group via an appropriate reaction, such as a nucleophilic aromatic substitution (if an activated ring is used) or a metal-catalyzed cross-coupling. A highly practical route involves the alkylation of the enolate of ethyl 2-(4-bromophenyl)acetate with ethyl chloroformate to form the malonate, followed by methylation.

Key IntermediatePotential Starting Material(s)Synthetic Transformation
Diethyl 2-(4-bromophenyl)-2-methylmalonateDiethyl methylmalonate + 1-bromo-4-iodobenzenePalladium-catalyzed α-arylation
Diethyl 2-(4-bromophenyl)-2-methylmalonateEthyl 2-(4-bromophenyl)acetate + Methyl iodideSequential α-alkylation
Ethyl 2-(4-bromophenyl)acetate4-Bromophenylacetic acidFischer Esterification

Direct and Stepwise Synthesis of this compound

The forward synthesis builds upon the pathways identified during the retrosynthetic analysis. Both classical linear sequences and more advanced convergent or divergent strategies can be employed.

Classical Synthetic Routes

A classical and reliable route to this compound relies on the reduction of the corresponding disubstituted malonic ester. This represents a linear synthesis where the complexity of the molecule is built up step-by-step from a simple starting material.

A representative classical synthesis is as follows:

Formation of the α-Aryl Ester : 4-Bromophenylacetic acid is converted to its ethyl ester, ethyl 2-(4-bromophenyl)acetate, through Fischer esterification using ethanol (B145695) and a catalytic amount of strong acid (e.g., H₂SO₄).

α-Methylation : The ethyl 2-(4-bromophenyl)acetate is treated with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to generate the enolate. This enolate is then quenched with an electrophilic methyl source, typically methyl iodide (CH₃I), to yield ethyl 2-(4-bromophenyl)propanoate.

Formation of the Malonate : The mono-alkylated ester is then converted to a malonic ester. This can be achieved by treating the ester with a base like sodium ethoxide and diethyl carbonate, which installs the second ester group at the α-position, yielding diethyl 2-(4-bromophenyl)-2-methylmalonate.

Reduction to the Diol : In the final step, the purified diethyl 2-(4-bromophenyl)-2-methylmalonate is reduced using a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is commonly used for this transformation. The reaction reduces both ester groups to primary alcohols, and after an aqueous workup, yields the final product, this compound.

This stepwise approach provides good control over each chemical transformation and generally results in high yields for each step.

Development of Convergent and Divergent Synthetic Pathways

While linear synthesis is effective, modern synthetic chemistry often employs more flexible strategies. nih.gov

Convergent synthesis aims to create complex molecules by joining several smaller, independently synthesized fragments. For a relatively small molecule like this compound, a fully convergent approach offers limited advantages over a linear one. However, one could envision a semi-convergent strategy where a 4-bromophenyl organometallic reagent is coupled with a pre-functionalized three-carbon electrophile that already contains the latent diol functionality.

Divergent synthesis is a highly efficient strategy for creating a library of related compounds from a common intermediate. wikipedia.org This approach is particularly well-suited for the synthesis of analogues of this compound.

Starting from the key intermediate, diethyl 2-(4-bromophenyl)malonate, a variety of alkyl groups can be introduced at the C2 position. By treating this common intermediate with different alkyl halides (e.g., ethyl iodide, benzyl (B1604629) bromide, propyl bromide) in the presence of a base, a series of diethyl 2-(4-bromophenyl)-2-alkylmalonates can be generated. Subsequent reduction of each of these analogues with LiAlH₄ would provide a library of 2-(4-bromophenyl)-2-alkylpropane-1,3-diols. This allows for the systematic exploration of structure-activity relationships by modifying the alkyl substituent at the C2 position.

Common IntermediateAlkylating AgentProduct after Alkylation and Reduction
Diethyl 2-(4-bromophenyl)malonateMethyl IodideThis compound
Diethyl 2-(4-bromophenyl)malonateEthyl Iodide2-(4-Bromophenyl)-2-ethylpropane-1,3-diol
Diethyl 2-(4-bromophenyl)malonateBenzyl Bromide2-(4-Bromophenyl)-2-benzylpropane-1,3-diol
Diethyl 2-(4-bromophenyl)malonatePropyl Bromide2-(4-Bromophenyl)-2-propylpropane-1,3-diol

This divergent approach highlights the modularity of the synthetic route, making it a powerful tool for medicinal chemistry and materials science applications where the synthesis of a series of related analogues is often required.

Asymmetric Synthesis and Stereochemical Control for 2-Substituted-1,3-Propanediols

Achieving stereochemical control in the synthesis of 2-substituted-1,3-propanediols is crucial for their application in pharmaceuticals and other fine chemicals. Several asymmetric strategies have been developed to produce these compounds in high enantiomeric purity.

Enantioselective Desymmetrization of Prochiral Diol Precursors

Enantioselective desymmetrization of prochiral 2-substituted-1,3-propanediols is a powerful strategy for accessing optically enriched materials. nih.gov This approach avoids kinetic resolution, which has a theoretical maximum yield of 50%, and can theoretically achieve quantitative yields. nih.gov The core principle involves the selective functionalization of one of the two enantiotopic hydroxyl groups of a prochiral diol.

Non-enzymatic methods for the desymmetrization of 2-aryl-1,3-propanediols have been developed, offering a broad substrate scope. nih.gov One such method involves the use of a bench-stable chiral 9-hydroxy-9,10-boroxarophenanthrene catalyst for the highly enantioselective O-alkylation of 2-aryl-1,3-diols with benzylic electrophiles under ambient conditions. nih.gov This catalytic system activates the diol towards nucleophilic attack through the formation of a transient tetravalent anionic boron complex, which increases the nucleophilicity of the oxygen atoms. nih.gov The catalyst's structure is designed to effectively shield one of the prochiral hydroxyl groups, leading to high enantioselectivity. nih.gov For a range of 2-aryl-1,3-propanediols, including those with halogenated aryl groups, this method affords monoalkylated products with enantiomeric ratios typically equal to or greater than 95:5. nih.gov

Substrate (2-Aryl-1,3-propanediol)Enantiomeric Ratio (er)
2-Phenyl97:3
2-(4-Bromophenyl)96:4
2-(4-Chlorophenyl)96:4
2-(3-Bromophenyl)97:3
2-(2-Bromophenyl)95:5
2-(4-(Trifluoromethyl)phenyl)93:7
2-(4-Nitrophenyl)92:8
2-(naphthalen-2-yl)96:4
2-(thiophen-2-yl)92:8

Chiral Catalyst Systems in Diol Synthesis (e.g., Dinuclear Zinc Catalysis, Lipase-Catalyzed Desymmetrization)

Chiral catalyst systems are instrumental in the asymmetric synthesis of 2-substituted-1,3-propanediols. Both metal-based catalysts and enzymes have demonstrated high efficacy in these transformations.

Dinuclear Zinc Catalysis:

A notable example of metal-based catalysis is the use of a chiral dinuclear zinc catalyst for the asymmetric acylation of meso 2-substituted-1,3-propanediols. This system has proven effective for both 2-alkyl- and 2-aryl-1,3-propanediols, yielding desymmetrized products in high yields and enantioselectivities. An advantage of this system is that both enantiomers of the desymmetrized product can be accessed by using the corresponding enantiomer of the chiral catalyst.

Lipase-Catalyzed Desymmetrization:

Enzymes, particularly lipases, are widely used for the enantioselective desymmetrization of prochiral diols. researchgate.net Lipase-catalyzed reactions offer several advantages, including high selectivity, mild reaction conditions, and the ability to be performed in organic solvents, which simplifies workup and allows for catalyst reuse. These enzymes can catalyze the desymmetrization of prochiral or meso-diols and diacetates through enantioselective acylation or hydrolysis. researchgate.net

For instance, lipases can be employed for the selective acetylation of prochiral 2-substituted propane-1,3-diols. Lipase (B570770) Amano PS, for example, has been shown to promote the selective acetylation of certain diols to give monoacetates with satisfactory chemical yield and optical purity. Furthermore, the same lipase can catalyze the hydrolysis of the corresponding diacetate to afford the opposite enantiomer.

Diol SubstrateEnzymeReaction TypeProductEnantiomeric Excess (ee)
Prochiral 2-substituted 1,3-propanediol (B51772)Lipase Amano PSAcetylationMonoacetateHigh
Prochiral 2-substituted 1,3-propanediol diacetateLipase Amano PSHydrolysisMonoacetate (opposite enantiomer)High

Auxiliary-Controlled Asymmetric Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy is well-established in asymmetric synthesis and has been applied to the preparation of chiral diols.

Oxazolidinone Auxiliaries:

Oxazolidinone auxiliaries, popularized by David A. Evans, are widely used in stereoselective transformations, including aldol reactions, which can be a key step in the synthesis of 1,3-diols. wikipedia.orgchem-station.com In a typical Evans aldol reaction, a nucleophile bearing an oxazolidinone chiral auxiliary reacts with an aldehyde. chem-station.com The stereoselectivity is controlled by the formation of a Z-enolate that reacts through a six-membered chair transition state, leading to the syn-aldol product with high diastereoselectivity. chem-station.comresearchgate.net The chiral auxiliary can then be removed to yield the desired chiral product. wikipedia.org This methodology has been instrumental in the synthesis of complex natural products containing multiple stereocenters. researchgate.net

Camphor-Derived Auxiliaries:

Camphor (B46023) is a readily available and inexpensive chiral starting material for the synthesis of various chiral auxiliaries. nih.govresearchgate.net The rigid bicyclic structure of camphor provides a well-defined steric environment that can effectively control the stereochemistry of reactions. researchgate.net Camphor-derived auxiliaries have been successfully employed in asymmetric alkylation and Diels-Alder reactions. For instance, concave camphor-derived auxiliaries have been used in diastereoselective alkylations where selective deprotonation leads to either the E- or Z-ester enolate. Subsequent reaction with an alkyl halide and reduction can yield enantiopure alcohols, which are valuable precursors for diols. researchgate.net

Green Chemistry Principles in the Synthesis of Aryl-Substituted Diols

The application of green chemistry principles to the synthesis of aryl-substituted diols aims to reduce the environmental impact of chemical processes by using renewable feedstocks, employing biocatalysis, minimizing solvent use, and utilizing environmentally benign reaction conditions.

Biocatalytic Methods for Diol Production

Biocatalysis offers a green and sustainable alternative to traditional chemical synthesis. mdpi.com The use of whole-cell biocatalysts or isolated enzymes can lead to high selectivity under mild reaction conditions, often in aqueous media. mdpi.com

The biological production of 1,3-propanediol (1,3-PDO) from renewable feedstocks like glycerol (B35011) has been commercialized and serves as a prime example of industrial biocatalysis. frontiersin.orgresearchgate.netnih.gov Glycerol, a byproduct of biodiesel production, can be converted to 1,3-PDO through microbial fermentation. nih.govnih.gov This process is environmentally friendly compared to chemical synthesis routes, which often involve harsh conditions and generate hazardous byproducts. frontiersin.org

Beyond 1,3-PDO, biocatalytic methods are being developed for a range of other diols. Lipases are particularly versatile biocatalysts for the synthesis of chiral esters and the resolution of alcohols, which are key steps in the preparation of chiral diols. jmbfs.orgfrontiersin.org They can be used for the desymmetrization of prochiral diols, leading to enantiomerically pure products. researchgate.net The use of immobilized lipases further enhances the sustainability of the process by allowing for easy catalyst recovery and reuse. frontiersin.org

Solvent Minimization and Environmentally Benign Reaction Conditions

Minimizing or eliminating the use of hazardous organic solvents is a core principle of green chemistry. The development of solvent-free reactions or the use of environmentally benign solvents like water or ionic liquids can significantly reduce the environmental footprint of a synthetic process. mdpi.comderpharmachemica.comiwu.edu

Solvent-Free and Water-Based Syntheses:

For certain reactions, it is possible to conduct them under solvent-free conditions, which simplifies the process and reduces waste. organic-chemistry.org Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. mdpi.com While the low solubility of many organic compounds in water can be a challenge, strategies such as the use of co-solvents or phase-transfer catalysts can overcome this limitation.

Environmentally Benign Reaction Conditions:

The synthesis of aryl-substituted diols can also be made more environmentally friendly by employing transition-metal-free catalytic systems. beilstein-journals.orgresearchgate.netnih.govnih.govchemrxiv.org This avoids the use of potentially toxic and expensive heavy metals. Furthermore, developing one-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can improve efficiency and reduce waste. iwu.edu

An example of an environmentally friendly approach is the synthesis of 1,3-diphenylpropan-1-ols through the β-alkylation of 1-phenylethanol (B42297) with benzyl alcohols under transition-metal-free conditions. nih.gov This method utilizes alcohols as alkylating agents, which are greener alternatives to alkyl halides. nih.gov

Atom Economy and Reaction Efficiency Considerations

One of the most direct methods for creating vicinal diols is the dihydroxylation of an alkene. For the synthesis of this compound, a suitable precursor would be 2-(4-bromophenyl)-2-methyl-1-propene. The efficiency of this conversion is highly dependent on the chosen dihydroxylation method.

A documented synthesis of this compound reports a yield of 67%. mdpi.com This synthesis involves the reduction of a precursor aldehyde, 2-(4-bromophenyl)propanal, which is obtained from the corresponding epoxide. mdpi.com While this represents a reasonably good yield for a multi-step synthesis, a full assessment of its atom economy would require analysis of all reactants and byproducts in each step.

The table below summarizes a comparison of potential synthetic routes and their efficiency considerations.

Synthetic RouteKey ReagentsTypical YieldsAtom Economy & Efficiency Considerations
Catalytic Dihydroxylation Alkene, OsO₄ (cat.), NMO (co-oxidant)Generally High (up to 98% for some substrates) nih.govCatalytic use of osmium tetroxide significantly improves atom economy by minimizing heavy metal waste. wikipedia.orgmasterorganicchemistry.com The main byproduct from the co-oxidant (NMO) is N-methylmorpholine. The reaction is often a single, efficient step from the alkene.
Grignard Reaction followed by Reduction Ketone/Ester, Grignard Reagent, Reducing Agent (e.g., LiAlH₄)Moderate to High (multi-step)The Grignard reaction itself has good atom economy for the C-C bond formation. libretexts.org However, the subsequent reduction step and the generation of magnesium salts and other byproducts from the workup can lower the overall atom economy. This is a multi-step process, potentially lowering the overall yield.
Epoxide Ring-Opening and Reduction Epoxide, Reducing Agent67% (reported for the target compound) mdpi.comThis multi-step route's efficiency is dependent on the yields of both the epoxidation and the subsequent reduction steps. The overall atom economy would need to account for reagents used in each transformation.

Ultimately, from an efficiency and atom economy perspective, a well-optimized, one-step catalytic dihydroxylation would likely be the superior method. The development of heterogeneous catalysts, such as resin-bound or microencapsulated osmium tetroxide, further enhances the efficiency by allowing for easy recovery and recycling of the catalyst, thereby minimizing waste and cost. organic-chemistry.org

Advanced Spectroscopic and Crystallographic Characterization of 2 4 Bromophenyl 2 Methylpropane 1,3 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. Analysis of the ¹H and ¹³C spectra, along with 2D NMR experiments, would provide definitive confirmation of the compound's connectivity and stereochemistry. However, no specific NMR data has been found for 2-(4-Bromophenyl)-2-methylpropane-1,3-diol.

Proton (¹H) NMR Chemical Shift Analysis

A ¹H NMR spectrum would be expected to show distinct signals for the different types of protons in the molecule. Based on the structure, one would anticipate signals for the aromatic protons on the bromophenyl ring, the methylene (B1212753) protons of the two -CH₂OH groups, the methyl group protons, and the hydroxyl protons. The chemical shifts, splitting patterns (multiplicity), and integration values would confirm the arrangement of these groups. For comparison, the non-brominated analog, 2-methyl-2-phenylpropane-1,3-diol, shows characteristic signals for these functional groups, but this data cannot be directly substituted.

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, one would expect to see signals corresponding to the quaternary carbons (one attached to the phenyl ring and bromine, and the other at the center of the propane-1,3-diol backbone), the methylene carbons of the -CH₂OH groups, the methyl carbon, and the aromatic carbons. The presence of the electron-withdrawing bromine atom would influence the chemical shifts of the aromatic carbons in a predictable manner. Without experimental data, a precise analysis is not possible.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, for instance, between the hydroxyl protons and the methylene protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is essential for confirming the connectivity of the quaternary carbons to the methyl, methylene, and phenyl groups.

No published 2D NMR data for this specific compound could be located.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. For C₁₀H₁₃BrO₂, the expected exact mass could be calculated. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), leading to two molecular ion peaks (M+ and M+2) of nearly equal intensity. Common fragmentation pathways for similar structures might include the loss of water (H₂O), a hydroxymethyl group (-CH₂OH), or cleavage of the bond between the phenyl ring and the propanediol (B1597323) backbone. No experimental mass spectrum is available to confirm these hypotheses.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands:

A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the two hydroxyl groups.

Peaks in the 2850-3000 cm⁻¹ range due to C-H stretching of the alkyl and aromatic groups.

Absorptions around 1600 cm⁻¹ and 1450-1500 cm⁻¹ from the C=C stretching vibrations of the aromatic ring.

A strong C-O stretching band around 1050 cm⁻¹.

A peak corresponding to the C-Br stretching vibration, typically found in the lower frequency "fingerprint" region.

While an IR spectrum is available for the related compound 2-methyl-2-phenylpropane-1,3-diol, which shows the expected O-H, C-H, and C-O bands, no spectrum has been published for the brominated target compound.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, including precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. This technique would confirm the molecular structure of this compound and reveal details about its intermolecular interactions, such as hydrogen bonding between the diol groups. No crystal structure has been deposited in crystallographic databases for this compound.

Single-Crystal X-ray Diffraction of this compound and Analogues

The study of analogues, such as those containing a 4-bromophenyl group or a 1,3-dioxane (B1201747) ring system derived from 1,3-diols, offers significant insights into the likely crystal structure of this compound. For instance, the crystal structure of 2-(4-bromophenyl)-r-2,4,4,c-6-tetramethyl-1,3-dioxan, a related cyclic derivative, was determined to be orthorhombic with the space group Pbca. rsc.org This analogue provides a model for the steric and electronic influences of the 4-bromophenyl group on the crystal packing.

Crystallographic data for various compounds incorporating a 4-bromophenyl moiety consistently reveal the influence of the bulky and electronegative bromine atom on the crystal packing. These structures often exhibit common space groups such as P21/c, P-1, or orthorhombic systems like Pbca. rsc.orgmdpi.com

To illustrate the crystallographic parameters typically observed in such analogues, the following interactive table summarizes data for representative compounds. This data allows for an informed estimation of the expected unit cell dimensions and symmetry for this compound.

ParameterValue

Computational Chemistry and Theoretical Studies on 2 4 Bromophenyl 2 Methylpropane 1,3 Diol

Electronic Structure and Molecular Conformation Analysis using Quantum Chemical Methods

Quantum chemical methods are indispensable tools for elucidating the fundamental electronic properties and three-dimensional structures of molecules. For 2-(4-Bromophenyl)-2-methylpropane-1,3-diol, these computational approaches provide a molecular-level understanding of its stability, reactivity, and intermolecular interactions.

Methodology and Expected Findings: A common and powerful approach for this analysis is Density Functional Theory (DFT). rsc.org Functionals such as B3LYP, combined with a sufficiently large basis set like 6-311++G(d,p), are frequently used to perform geometry optimization. researchgate.netrsc.org This process computationally determines the most stable three-dimensional arrangement of the atoms—the molecular conformation—by finding the structure with the minimum electronic energy. For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the 4-bromophenyl ring relative to the propanediol (B1597323) backbone and the conformation of the two hydroxyl (-OH) groups.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more likely to be reactive. Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution, highlighting electron-rich regions (typically around the oxygen atoms of the hydroxyl groups) and electron-poor regions, which are susceptible to nucleophilic and electrophilic attack, respectively. tandfonline.com

Illustrative Data Table: Calculated Geometric Parameters

The following table presents hypothetical, yet chemically plausible, geometric parameters for the optimized structure of this compound, as would be obtained from a DFT B3LYP/6-311++G(d,p) calculation.

ParameterAtoms InvolvedCalculated Value
Bond Lengths
C(phenyl)-Br1.91 Å
C(phenyl)-C(quat)1.53 Å
C(quat)-CH₃1.54 Å
C(quat)-CH₂OH1.55 Å
C-O1.43 Å
O-H0.96 Å
Bond Angles
C-C(quat)-C~109.5°
C(quat)-C-O112.0°
Dihedral Angle C(phenyl)-C(phenyl)-C(quat)-C(methyl)45.0°

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry provides powerful methods for mapping the energetic landscape of a chemical reaction, known as the potential energy surface (PES). mdpi.com This allows for the theoretical elucidation of reaction mechanisms by identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. ucsb.edu

Methodology and Expected Findings: For a molecule like this compound, one could model various reactions, such as its synthesis, dehydration, or oxidation. The process involves identifying a reaction coordinate—the path of atomic rearrangement from reactant to product. Computational algorithms can then search for the transition state, which is the point of maximum energy along this path and represents the reaction's energetic barrier. mit.edu

A transition state structure is characterized as a first-order saddle point on the PES, which computationally corresponds to having exactly one imaginary vibrational frequency. rowansci.com The energy difference between the transition state and the reactants defines the activation energy (Ea) of the reaction. A higher activation energy implies a slower reaction rate. These calculations can reveal detailed mechanistic insights, such as whether a reaction proceeds through a concerted (single-step) or stepwise mechanism. For example, modeling the acid-catalyzed dehydration of the diol could help determine which hydroxyl group is preferentially eliminated and the structure of the carbocation intermediate.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

One of the most practical applications of quantum chemical calculations is the prediction of spectroscopic properties, which serves as a powerful complement to experimental characterization. rsc.orgnih.gov

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a routine computational task. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a highly effective approach for calculating the magnetic shielding tensors of nuclei. rsc.orgacs.org These calculated shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. This allows for the direct comparison of theoretical spectra with experimental data, aiding in the assignment of complex spectra and the confirmation of molecular structures. nih.gov

Illustrative Data Table: Predicted NMR Chemical Shifts (ppm)

The following interactive table shows hypothetical ¹H and ¹³C NMR chemical shifts for this compound, predicted using the DFT-GIAO method.

Atom TypeAtom DescriptionPredicted Chemical Shift (ppm)
¹H NMR
Hydroxyl (2 x -OH )2.5 - 3.5
Methylene (B1212753) (2 x -CH ₂OH)3.6 - 3.8
Methyl (-CH ₃)1.1 - 1.3
Aromatic (ortho to C)7.3 - 7.4
Aromatic (ortho to Br)7.5 - 7.6
¹³C NMR
C H₃~25
C (quat)~45
C H₂OH~70
C (phenyl)-Br~122
C (phenyl)-H~130
C (phenyl)-H~132
C (phenyl)-C(quat)~145

Vibrational Frequencies: After a geometry optimization confirms a structure as a stable minimum (a state with zero imaginary frequencies), the same theoretical model can be used to calculate its harmonic vibrational frequencies. stackexchange.comacs.org These frequencies correspond to the fundamental vibrational modes of the molecule, which are observed experimentally in Infrared (IR) and Raman spectroscopy. numberanalytics.com The computed spectrum can be used to assign specific absorption bands to particular molecular motions, such as O-H stretching, C-H stretching, or the characteristic C-Br stretching of the bromophenyl group.

Illustrative Data Table: Selected Predicted Vibrational Frequencies

This table provides hypothetical, yet representative, vibrational frequencies for key functional groups in this compound.

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
O-H StretchHydroxyl (-OH)3300 - 3400
C-H Stretch (Aromatic)Phenyl Ring (C-H)3050 - 3100
C-H Stretch (Aliphatic)Methylene/Methyl2850 - 2980
C=C StretchPhenyl Ring1450 - 1600
C-O StretchAlcohol (C-OH)1050 - 1150
C-Br StretchBromo-Aromatic500 - 600

Ligand Binding and Interaction Studies for Potential Catalytic Applications

The diol functionality of this compound makes it a potential bidentate ligand for a metal catalyst. Computational methods, particularly molecular docking, are essential for exploring and predicting how this molecule might bind to a catalyst's active site. mdpi.com

Methodology and Expected Findings: Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or catalyst). nih.govjscimedcentral.com The process involves computationally "placing" the diol into the active site of a hypothetical catalyst in numerous possible conformations and orientations. A scoring function then estimates the binding affinity for each pose, typically reported as a binding energy (e.g., in kcal/mol). mdpi.com

These studies can identify the most likely binding mode and reveal key intermolecular interactions, such as hydrogen bonds between the diol's hydroxyl groups and the catalyst or coordination with a metal center. researchgate.net Such insights are crucial for rational catalyst design, helping to predict whether the ligand will bind effectively and how its structure might influence the catalyst's activity and selectivity. nsf.gov

Chemical Transformations and Advanced Derivatization of 2 4 Bromophenyl 2 Methylpropane 1,3 Diol

Selective Protection and Deprotection Strategies for Hydroxyl Groups

The presence of two primary hydroxyl groups in 2-(4-bromophenyl)-2-methylpropane-1,3-diol necessitates the use of protecting groups to achieve selective functionalization. The desymmetrization of such symmetrical diols is a powerful strategy for creating chiral intermediates. nih.govscirp.org Various methods have been developed for the selective monoprotection of diols, which can be applied to this specific substrate. scirp.org

Common strategies involve converting the hydroxyl groups into ethers or esters, with silyl (B83357) ethers and alkoxyalkyl ethers being particularly prevalent due to their ease of introduction and removal under specific conditions. highfine.com The choice of protecting group and reaction conditions can be tailored to achieve either monoprotection or diprotection. For instance, using a bulky silylating agent like tert-butyldimethylsilyl (TBS) chloride can favor monoprotection due to steric hindrance after the first hydroxyl group has reacted. Conversely, less sterically demanding groups like trimethylsilyl (B98337) (TMS) may lead to diprotection. highfine.com

Recent advancements have focused on catalytic enantioselective desymmetrization. For example, chiral boron acid catalysts have been used for the highly enantioselective monoalkylation of 2-aryl-1,3-diols, affording monoether products in high optical purity. nih.gov Another approach involves the regiocontrolled cleavage of methylene (B1212753) acetals, which can be formed from 1,3-diols. This allows for the selective introduction of different protecting groups onto the two hydroxyls in a one-pot procedure. organic-chemistry.org

Deprotection strategies are equally critical and are chosen based on the stability of the protecting group and the tolerance of other functional groups in the molecule. Silyl ethers are typically cleaved under acidic conditions or with fluoride (B91410) ion sources, while acetal-based groups like tetrahydropyranyl (THP) are removed with aqueous acid. zmsilane.com

Table 1: Common Protecting Groups for 1,3-Diols and Their Cleavage Conditions
Protecting GroupAbbreviationProtection ReagentsDeprotection ConditionsReference
tert-ButyldimethylsilylTBSTBS-Cl, ImidazoleTBAF; HF; aq. acid highfine.com
TrimethylsilylTMSTMS-Cl, Et3N or TMSOTfMild acid (e.g., K2CO3/MeOH) highfine.com
TetrahydropyranylTHPDihydropyran (DHP), p-TsOH (cat.)Aqueous acid (e.g., AcOH, HCl) scirp.orgzmsilane.com
MethoxymethylMOMMOM-Cl, DIPEAStrong acid (e.g., HCl) masterorganicchemistry.com
Benzyl (B1604629)BnBnBr, NaHH2, Pd/C (Hydrogenolysis) uchicago.edu

Modifications at the Bromine Atom for Further Functionalization

The bromine atom on the phenyl ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. While classical nucleophilic aromatic substitution is generally difficult on unactivated aryl halides, modern catalytic methods have greatly expanded the scope of possible transformations. wikipedia.orgbyjus.com

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines. wikipedia.orglibretexts.org By subjecting this compound (or a protected version) to Buchwald-Hartwig conditions, a wide variety of aniline (B41778) derivatives can be synthesized. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (e.g., t-BuXPhos), and a base (e.g., NaOt-Bu or Cs2CO3). nih.gov This transformation is crucial for synthesizing molecules with applications in materials science and pharmaceuticals. nih.govrug.nl

Suzuki-Miyaura Coupling: The Suzuki reaction is one of the most widely used methods for forming carbon-carbon bonds. organic-chemistry.orgnih.gov It involves the coupling of the aryl bromide with an organoboron compound, such as an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring, leading to the synthesis of complex biaryl structures. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. mdpi.comresearchgate.net

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromide Functionalization
Reaction NameCoupling PartnerBond FormedTypical Catalytic SystemReference
Suzuki-Miyaura CouplingR-B(OH)2 (Boronic Acid)C-CPd(PPh3)4 or Pd(OAc)2/Ligand, Base (e.g., K3PO4, Na2CO3) organic-chemistry.orgmdpi.com
Buchwald-Hartwig AminationR1R2NH (Amine)C-NPd(OAc)2 or Pd2(dba)3/Ligand (e.g., BINAP, XPhos), Base (e.g., NaOt-Bu) wikipedia.orgnih.gov
Heck CouplingAlkeneC-CPd(OAc)2, Ligand, Base (e.g., Et3N) organic-chemistry.org
Sonogashira CouplingTerminal AlkyneC-CPd catalyst, Cu(I) co-catalyst, Base (e.g., Et3N) organic-chemistry.org
Stille CouplingR-Sn(R')3 (Organostannane)C-CPd(PPh3)4 organic-chemistry.org

Cyclization Reactions to Form Heterocyclic Systems

The 1,3-diol functionality is a precursor for the synthesis of various six- and four-membered oxygen-containing heterocycles.

1,3-Dioxanes: These six-membered rings are cyclic acetals or ketals formed by the acid-catalyzed condensation of a 1,3-diol with an aldehyde or a ketone, respectively. researchgate.net Reacting this compound with an aldehyde (R-CHO) or ketone (R1R2C=O) in the presence of a catalyst like p-toluenesulfonic acid (p-TsOH) yields the corresponding 1,3-dioxane (B1201747) derivative. This reaction is often reversible and can also serve as a method for protecting the diol moiety. researchgate.netharvard.edu

Oxetanes: The synthesis of four-membered oxetane (B1205548) rings from 1,3-diols is typically achieved through intramolecular cyclization. A common method is the Williamson ether synthesis, which involves converting one of the hydroxyl groups into a good leaving group (e.g., a tosylate or halide) and then treating the intermediate with a base (e.g., sodium hydride, NaH). acs.orgrsc.org This induces an intramolecular SN2 reaction where the remaining hydroxyl group acts as a nucleophile, displacing the leaving group to form the oxetane ring. acs.orgacs.org This transformation provides access to the strained oxetane core, which is an increasingly important scaffold in medicinal chemistry.

Synthesis of Polyfunctionalized Derivatives for Specialized Applications

The true synthetic utility of this compound is realized when the transformations described in the previous sections are combined. By employing a sequence of protection, cross-coupling, and cyclization reactions, a vast chemical space of polyfunctionalized derivatives can be accessed.

For example, a synthetic route could begin with a Suzuki coupling to install a new functional group on the phenyl ring. Following this, selective monoprotection of one hydroxyl group would allow the other to be converted into a different functional group, such as an amine or an azide. Finally, deprotection and subsequent cyclization could yield complex heterocyclic systems.

Derivatives of related 2-substituted propane-1,3-diols have shown significant biological activity. For instance, 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride (FTY720) is an immunosuppressive drug, highlighting the potential of this molecular scaffold in medicinal chemistry. nih.gov By applying the derivatization strategies outlined above, novel analogues can be synthesized for evaluation in various specialized applications, from drug discovery to materials science. mdpi.com

Q & A

Q. What are the standard synthetic routes for 2-(4-Bromophenyl)-2-methylpropane-1,3-diol, and how can reaction conditions be optimized for improved yields?

  • Methodological Answer : The synthesis of brominated diols like this compound typically involves nucleophilic substitution or condensation reactions. For instance, a Wittig reaction (using allyl halides and aldehydes) or coupling of 4-bromophenyl derivatives with diol precursors under basic conditions (e.g., KOH or NaH) could be employed . Optimization involves adjusting temperature, solvent polarity, and stoichiometry. Design of Experiments (DoE) methodologies, such as factorial designs, are critical for identifying optimal conditions (e.g., reaction time, catalyst loading) while minimizing experimental runs .

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Recrystallization (using solvents like ethanol/water mixtures) and column chromatography (silica gel with gradients of ethyl acetate/hexane) are standard methods. Purity can be verified via HPLC or GC-MS. For industrial scalability, continuous flow reactors may enhance separation efficiency by reducing side-product formation .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Peaks for aromatic protons (δ 7.3–7.5 ppm, doublet), hydroxyl groups (δ 2.0–3.0 ppm, broad), and methyl groups (δ 1.2–1.4 ppm, singlet).
  • ¹³C NMR : Signals for the brominated aromatic carbons (δ 120–130 ppm), quaternary carbon (δ 70–80 ppm), and diol carbons (δ 60–70 ppm).
  • IR : Strong O-H stretches (~3200–3500 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) can model reaction pathways, transition states, and intermediates. Tools like Gaussian or ORCA enable energy profiling for reactions such as epoxidation or nucleophilic substitutions. Coupling computational results with experimental validation (e.g., kinetic studies) refines predictive accuracy .

Q. How does the steric hindrance of the 2-methyl group influence the regioselectivity of reactions involving this compound?

  • Methodological Answer : Steric effects from the methyl group may direct electrophilic attacks to less hindered positions (e.g., para to bromine in aromatic substitution). Molecular dynamics simulations can map steric bulk distribution, while experimental kinetic studies under varying conditions (e.g., solvent polarity) validate computational predictions .

Q. What methodologies resolve contradictions in reported biological activity data for brominated diols like this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) require systematic validation:
  • Dose-Response Curves : Establish IC₅₀ values across multiple cell lines.
  • Structural Analog Comparison : Test derivatives (e.g., 2-hydroxy variants) to isolate functional group contributions .
  • Meta-Analysis : Use statistical tools to reconcile data from disparate studies, accounting for variables like assay conditions or purity .

Q. How can this compound be integrated into polymer matrices for advanced material applications?

  • Methodological Answer : The diol’s hydroxyl groups enable crosslinking via polycondensation with dicarboxylic acids or isocyanates. Thermal stability and mechanical properties can be tuned by varying monomer ratios. Techniques like DSC (for Tg analysis) and tensile testing validate performance .

Data Contradiction Analysis

Q. Why might reported yields for this compound synthesis vary significantly across studies?

  • Methodological Answer : Yield discrepancies often arise from:
  • Impurity of Starting Materials : Use HPLC to verify reagent purity.
  • Reaction Scale : Microscale reactions may suffer from higher surface-area-to-volume losses.
  • Workup Procedures : Incomplete extraction or crystallization reduces yields. Reproducibility can be enhanced by adhering to standardized protocols .

Methodological Resources

  • Synthetic Optimization : Apply factorial designs (2^k models) to screen variables .
  • Computational Modeling : Use reaction path search algorithms (e.g., GRRM) paired with experimental validation .
  • Biological Assays : Combine in vitro and in silico docking studies to correlate structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.